methyl 4-cyano-3,5-difluorobenzoate

Catalog No.
S6453910
CAS No.
1805475-59-5
M.F
C9H5F2NO2
M. Wt
197.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-cyano-3,5-difluorobenzoate

CAS Number

1805475-59-5

Product Name

methyl 4-cyano-3,5-difluorobenzoate

Molecular Formula

C9H5F2NO2

Molecular Weight

197.1

Methyl 4-cyano-3,5-difluorobenzoate is an organic compound characterized by its unique structural features, which include a benzoate group substituted with both cyano and difluoro functionalities. Its molecular formula is C10H6F2NO2C_10H_6F_2NO_2, and it possesses a molecular weight of approximately 179.15 g/mol. The presence of the cyano group and difluoro substituents significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications.

  • Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

While specific biological activities of methyl 4-cyano-3,5-difluorobenzoate are not extensively documented, compounds with similar structural features often exhibit significant biological properties. The presence of the cyano group can enhance lipophilicity and influence interactions with biological targets, potentially leading to pharmacological effects. Further research is necessary to elucidate its specific biological activities and therapeutic potential.

Methyl 4-cyano-3,5-difluorobenzoate can be synthesized through various methods:

  • Esterification: One common approach involves the reaction of 4-cyano-3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, allowing for efficient esterification.
  • Industrial Production: In industrial settings, large-scale esterification processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Methyl 4-cyano-3,5-difluorobenzoate serves as an important intermediate in organic synthesis. Its unique structure makes it suitable for:

  • Pharmaceutical Development: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
  • Agrochemicals: The compound is involved in the development of pesticides and herbicides.
  • Material Science: It is utilized in producing specialty chemicals and materials with specific properties.

Interaction studies involving methyl 4-cyano-3,5-difluorobenzoate focus on understanding how its functional groups interact with various reagents and biological molecules. The electron-withdrawing nature of both the cyano and fluorine groups enhances its reactivity towards nucleophiles and electrophiles alike, which is crucial for designing new synthetic pathways or evaluating its potential biological interactions.

Methyl 4-cyano-3,5-difluorobenzoate can be compared with several structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Methyl 4-cyano-2,3-difluorobenzoateCyano and difluoro groups on different positionsDifferent reactivity patterns due to positional changes
Methyl 4-fluorobenzoateContains only one fluorine atomLess reactive compared to difluoro derivatives
Methyl 2,4-difluorobenzoateTwo fluorine atoms at different positionsLacks cyano group; different reactivity profile
Methyl 3,4-difluorobenzoateSimilar difluoro substitutionDifferent spatial arrangement affects properties

Methyl 4-cyano-3,5-difluorobenzoate stands out due to its combination of both cyano and difluoro groups on the aromatic ring, which imparts distinct reactivity and properties that are valuable in various chemical syntheses and applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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